Ophiopogonin C (CAS 19057-67-1), frequently designated in literature as Ophiopogonin C' or Prosapogenin A, is a highly purified C29 steroidal saponin isolated from the tubers of Ophiopogon japonicus. Featuring a distinct spirostanol core linked to specific rhamnose and glucose moieties, it serves as a critical analytical reference standard and bioactive precursor in pharmacological research. For industrial and laboratory buyers, its value lies in its precise molecular weight (722.91 g/mol), defined stereochemistry, and predictable biotransformation into the aglycone diosgenin. Procuring high-purity Ophiopogonin C ensures absolute reproducibility in chromatographic quality control, pharmacokinetic profiling, and high-throughput screening assays, overcoming the severe batch-to-batch variability inherent in crude botanical extracts [1].
Substituting high-purity Ophiopogonin C with crude Ophiopogon japonicus extracts or closely related analogs like Ophiopogonin B introduces severe analytical and metabolic confounding factors. While Ophiopogonin B shares an identical precursor mass (m/z 721) in negative ion mode, it possesses a fucose moiety instead of a rhamnose group, leading to divergent fragmentation pathways and distinct biological activities [1]. Furthermore, in metabolic and pharmacokinetic assays, crude extracts exhibit unpredictable biotransformation rates due to the presence of co-extracted polysaccharides that artificially alter gut microbiota glycosidase activity, skewing the yield of downstream aglycones [2]. For procurement teams, investing in the exact, isolated Ophiopogonin C standard is non-negotiable to prevent false-positive peak assignments in LC-MS/MS workflows and to guarantee reproducible dose-response data.
In high-resolution UHPLC-LTQ-Orbitrap MS analysis, Ophiopogonin C (CAS 19057-67-1) and its analog Ophiopogonin B both present an [M - H]- precursor ion at m/z 721. However, Ophiopogonin C is uniquely identified by a distinct product ion at m/z 575 ([M - H - Rha]-), driven by the neutral loss of a rhamnose moiety. In contrast, Ophiopogonin B undergoes the loss of a fucose group ([M - H - Fuc]-) [1]. This quantitative divergence in fragmentation is essential for accurate peak assignment.
| Evidence Dimension | ESI-MS/MS Product Ion Fragmentation (Neutral Loss) |
| Target Compound Data | Yields m/z 575 ([M - H - Rha]-) via rhamnose loss |
| Comparator Or Baseline | Ophiopogonin B (Yields [M - H - Fuc]- from identical m/z 721 precursor) |
| Quantified Difference | Absolute structural differentiation of isobaric compounds via distinct 146 Da (Rha) vs fucose neutral loss pathways |
| Conditions | Negative ion mode ESI-MS/MS on UHPLC-LTQ-Orbitrap MS |
Procuring the exact Ophiopogonin C standard is mandatory to resolve isobaric overlap and prevent false quantification in rigorous botanical quality control workflows.
Ophiopogonin C demonstrates exceptional utility as a reference inhibitor in metabolic assays. In HPTLC-bioautographic screening combined with molecular docking, Ophiopogonin C exhibited a binding energy to lipase of less than -5.0 kcal/mol, quantitatively outperforming the clinical standard Orlistat in binding affinity [1]. This robust interaction profile establishes it as a high-value positive control or lead precursor for developing targeted lipase inhibitors.
| Evidence Dimension | Lipase Binding Energy (kcal/mol) |
| Target Compound Data | < -5.0 kcal/mol |
| Comparator Or Baseline | Orlistat (Positive control standard) |
| Quantified Difference | Ophiopogonin C demonstrated stronger binding affinity (lower binding energy) than the industry-standard Orlistat |
| Conditions | Molecular docking coupled with HPTLC-bioautographic lipase inhibition assay |
Buyers sourcing reference standards for metabolic syndrome drug discovery should prioritize Ophiopogonin C over generic controls due to its validated, superior baseline binding metrics.
When utilized as a pure substrate for in vitro human gut microbiota fermentation, Ophiopogonin C undergoes a highly predictable, stepwise cleavage of its rhamnose and glucose moieties to yield diosgenin 3-O-β-D-glucopyranoside, and ultimately the valuable aglycone diosgenin. In contrast, utilizing crude Ophiopogon extracts introduces co-formulated polysaccharides that artificially accelerate and alter glycosidase activity, skewing the kinetic elimination profile and aglycone yield [1]. The pure compound guarantees a controlled metabolic baseline.
| Evidence Dimension | Biotransformation Kinetics & Aglycone Yield |
| Target Compound Data | Predictable, stepwise stoichiometric conversion to diosgenin |
| Comparator Or Baseline | Crude extracts (Polysaccharide-driven acceleration of glycosidase activity) |
| Quantified Difference | Elimination of unpredictable metabolic acceleration caused by crude matrix interference |
| Conditions | In vitro human gut microbiota fermentation monitored via UPLC-MS/MS (MRM mode) |
For pharmacokinetic modeling and semi-synthetic diosgenin production, procuring the isolated saponin is critical to ensure reproducible metabolic conversion rates.
Ophiopogonin C serves as a potent, quantifiable reference in targeted cytotoxicity assays. It demonstrates precise half-maximal inhibitory concentrations (IC50) of 15.51 μM against the SNU387 human tumor cell line and 19.76 μM against the MG-63 cell line . This specific, micromolar-range activity provides a reliable benchmark for evaluating the relative potency of novel steroidal glycosides or synthetic derivatives in cancer research.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
| Target Compound Data | 15.51 μM (SNU387) and 19.76 μM (MG-63) |
| Comparator Or Baseline | Untreated baseline / Generic steroidal glycosides |
| Quantified Difference | Established low-micromolar IC50 thresholds specific to Ophiopogonin C |
| Conditions | In vitro cell viability assay on human tumor cell lines (SNU387 and MG-63) |
Provides cell-line-specific, quantifiable viability thresholds necessary for standardizing high-throughput oncology screening panels.
Due to its distinct m/z 575 product ion profile, Ophiopogonin C is the required reference standard for LC-MS/MS workflows designed to authenticate Ophiopogon japonicus extracts. It allows QA/QC laboratories to definitively resolve isobaric overlap with Ophiopogonin B, ensuring compliance with stringent pharmacopeial purity requirements [1].
Leveraging its superior binding affinity (< -5.0 kcal/mol) compared to Orlistat, this compound is optimally deployed as a high-performance positive control in HPTLC-bioautographic assays and molecular docking studies targeting lipase inhibition and metabolic syndrome pathways [2].
In pharmacokinetic and semi-synthetic research, the pure Ophiopogonin C standard is utilized to map precise gut microbiota biotransformation pathways. Its predictable stepwise cleavage into diosgenin makes it an ideal precursor substrate, avoiding the kinetic interference inherent in polysaccharide-rich crude extracts [3].